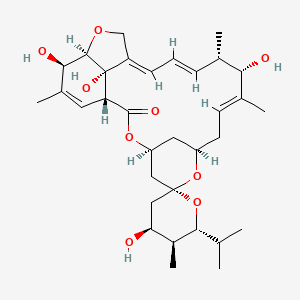![molecular formula C22H28O8 B1247111 (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1247111.png)
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stilbostemin H 3’-beta-D-glucopyranoside is a bibenzyl glycoside isolated from the roots of Stemona tuberosa. This compound is part of the stilbenoid family, which is known for its diverse biological activities, including neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stilbostemin H 3’-beta-D-glucopyranoside typically involves the extraction from natural sources, particularly the roots of Stemona tuberosa. The extraction process includes solvent extraction followed by chromatographic techniques to isolate the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for stilbostemin H 3’-beta-D-glucopyranoside. The compound is primarily obtained through natural extraction methods due to its complex structure and the challenges associated with its synthetic production .
Chemical Reactions Analysis
Types of Reactions
Stilbostemin H 3’-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic hydroxyl groups present in the compound.
Reduction: This reaction can affect the glycosidic bond, potentially leading to the formation of aglycones.
Substitution: This reaction can occur at the phenolic hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of stilbostemin H 3’-beta-D-glucopyranoside, such as aglycones and substituted derivatives .
Scientific Research Applications
Stilbostemin H 3’-beta-D-glucopyranoside has several scientific research applications:
Neuroprotection: It has shown significant neuroprotective activity against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma SH-SY5Y cells
Antioxidant: The presence of phenolic hydroxyl groups provides antioxidant activity, which is beneficial in various biological systems.
Antitumor: Stilbenoids, including stilbostemin H 3’-beta-D-glucopyranoside, have shown potential antitumor properties
Antimicrobial: It has demonstrated antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of stilbostemin H 3’-beta-D-glucopyranoside involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Stilbostemin B 3’-beta-D-glucopyranoside
- Stilbostemin I 2’'-beta-D-glucopyranoside
- Resveratrol
- Piceatannol
Uniqueness
Stilbostemin H 3’-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of multiple phenolic hydroxyl groups, which contribute to its potent biological activities .
Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H28O8/c1-12-16(24)9-14(4-3-13-5-7-15(28-2)8-6-13)10-17(12)29-22-21(27)20(26)19(25)18(11-23)30-22/h5-10,18-27H,3-4,11H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1 |
InChI Key |
IELQQKDOYFODON-QMCAAQAGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O |
Canonical SMILES |
CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O |
Synonyms |
stilbostemin H 3'-beta-D-glucopyranoside stilbostemin H pyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


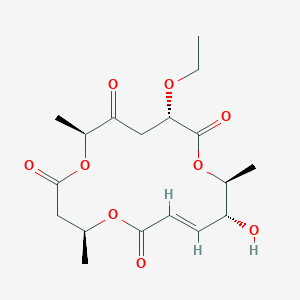

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1247036.png)
![(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane](/img/structure/B1247037.png)
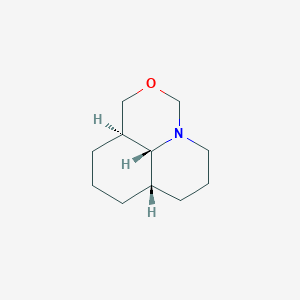

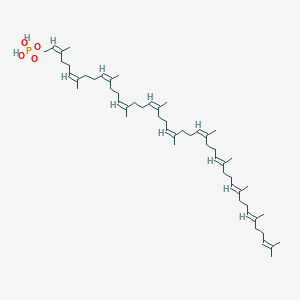
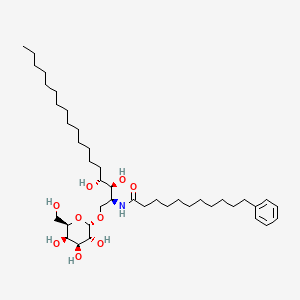
![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)
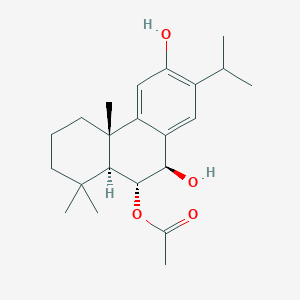
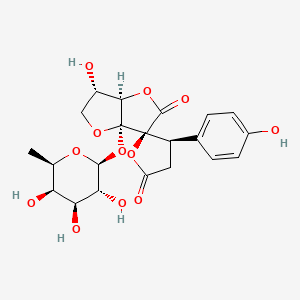

![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)
